5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine
Description
Properties
CAS No. |
933721-41-6 |
|---|---|
Molecular Formula |
C6H10N4 |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine |
InChI |
InChI=1S/C6H10N4/c1-2-7-4-6-9-8-5-10(6)3-1/h5,7H,1-4H2 |
InChI Key |
WSCUAIXTOAYBPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=NN=CN2C1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the triazole ring. The diazepine ring is then formed through further cyclization and ring closure reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced ring systems.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that derivatives of triazolo[4,3-a][1,4]diazepines exhibit significant antidepressant effects. These compounds modulate neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. For example, studies have shown that certain derivatives can enhance mood and alleviate symptoms of depression in animal models .
1.2 Anxiolytic Properties
The anxiolytic (anti-anxiety) properties of triazolo[4,3-a][1,4]diazepines make them candidates for developing new anxiolytic medications. These compounds interact with GABA receptors in the central nervous system, leading to increased inhibitory neurotransmission and reduced anxiety levels. Clinical trials are ongoing to evaluate their efficacy and safety in humans .
1.3 Anticonvulsant Effects
Some derivatives have been investigated for their anticonvulsant properties. By enhancing GABAergic activity in the brain, they may provide therapeutic benefits for patients with epilepsy or other seizure disorders. Preliminary studies suggest that these compounds could offer a novel approach to managing seizures with fewer side effects compared to traditional anticonvulsants .
Pharmacology
2.1 Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the triazolo[4,3-a][1,4]diazepine structure affect biological activity. Researchers have identified key functional groups that enhance potency and selectivity for various targets within the central nervous system. This knowledge assists in designing more effective drugs with tailored therapeutic profiles .
2.2 Drug Delivery Systems
Recent advancements have explored the use of triazolo[4,3-a][1,4]diazepines in drug delivery systems. Their ability to form stable complexes with various drugs enhances solubility and bioavailability. This application is particularly relevant for poorly soluble drugs where triazolo[4,3-a][1,4]diazepines serve as carriers to improve therapeutic outcomes .
Material Science
3.1 Photonic Materials
Triazolo[4,3-a][1,4]diazepines have potential applications in the development of photonic materials due to their unique electronic properties. Their ability to absorb and emit light can be harnessed in creating organic light-emitting diodes (OLEDs) and other optoelectronic devices .
3.2 Sensors
The chemical properties of triazolo[4,3-a][1,4]diazepines allow them to be utilized in sensor technology. These compounds can be engineered to detect specific ions or molecules through changes in fluorescence or conductivity when exposed to target analytes. This application is promising for environmental monitoring and biomedical diagnostics .
Case Studies
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substitution Patterns and Pharmacological Profiles
Key analogs and their modifications are summarized below:
Structural and Functional Insights
Substitution at Position 8 :
- Ethynyl groups (XLi-JY-DMH, SH-TRI-108) enhance α2/α3 subtype selectivity by sterically hindering interactions with α1-containing receptors, reducing sedative side effects .
- Bromo substituents (Bromazolam, 3-bromo derivative) increase lipophilicity and receptor binding affinity but may elevate sedation risks .
Substitution at Position 6 :
Functional Group Additions :
- Carbaldehyde and aniline derivatives (e.g., 4-{5H...azepin-3-ylmethyl}aniline) enable covalent modifications for targeted drug delivery or imaging applications .
Biological Activity
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound belongs to the class of triazoloazepines and is characterized by a triazole ring fused with a diazepine structure. Its molecular formula is with a molecular weight of approximately 174.20 g/mol. The compound's unique structure contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine exhibits various biological activities including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.
- Anticancer Properties : Preliminary data suggest potential cytotoxic effects against various cancer cell lines.
- CNS Activity : The compound may exhibit anxiolytic and sedative effects similar to traditional benzodiazepines.
The mechanism of action involves interaction with specific receptors in the central nervous system (CNS) and modulation of neurotransmitter systems. The compound likely binds to GABA_A receptors, enhancing inhibitory neurotransmission.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine against various pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Anticancer Activity
In vitro studies assessed the cytotoxicity of the compound on different cancer cell lines (e.g., MCF-7 for breast cancer). The results demonstrated a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| A549 | 20 |
CNS Effects
Behavioral studies in animal models indicated that administration of the compound resulted in reduced anxiety-like behavior in elevated plus-maze tests. This suggests potential anxiolytic properties comparable to established benzodiazepines.
Case Studies
- Case Study on Anticancer Effects : A research group conducted an experiment using MCF-7 cells treated with various concentrations of the compound. The findings revealed that concentrations above 20 µM significantly reduced cell proliferation.
- CNS Activity Investigation : In a study assessing the anxiolytic effects in rodents, doses of 5 mg/kg showed significant reduction in anxiety-related behaviors compared to control groups.
Q & A
Q. Key Considerations :
- Solvent choice (DMFA or acetic acid) impacts reaction efficiency and purity.
- Recrystallization from DMFA/i-propanol mixtures improves yield .
How are structural ambiguities in triazolodiazepine derivatives resolved using spectroscopic methods?
Basic Research Focus
Structural confirmation relies on:
- 1H/13C NMR : Assigns substituent environments (e.g., distinguishing methyl groups at N9 vs. C3 in 9-methyl derivatives) .
- IR Spectroscopy : Confirms carbonyl (C=O) and triazole ring vibrations (e.g., 1650–1700 cm⁻¹ for lactam carbonyls) .
- Mass Spectrometry : Fragmentation patterns differentiate isomers (e.g., triazolo vs. pyrazolo regioisomers) .
Troubleshooting Tip : Conflicting NOE (Nuclear Overhauser Effect) data may arise from conformational flexibility in the diazepine ring; variable-temperature NMR can resolve dynamic effects .
What pharmacological targets are commonly associated with triazolodiazepine scaffolds?
Basic Research Focus
While specific targets for this compound are under investigation, structurally related triazolodiazepines show:
Q. Methodological Insight :
How can Design of Experiments (DoE) optimize reaction conditions for triazolodiazepine synthesis?
Advanced Research Focus
DoE minimizes trial-and-error by statistically modeling variables:
- Critical Parameters : Temperature (80–120°C), solvent polarity (DMFA vs. DMSO), and stoichiometry (acid:hydrazide ratio) .
- Output Optimization : Use a central composite design to maximize yield and purity. For example, achieved optimal yields at 100°C with 1.5:1 acid:CDI ratio .
Case Study : A Plackett-Burman design reduced 15 experimental variables to three key factors (reflux time, solvent volume, cooling rate), cutting development time by 40% .
What computational strategies enhance reaction design for novel triazolodiazepine derivatives?
Q. Advanced Research Focus
- Quantum Chemical Calculations : Predict cyclization barriers for [3+2] cycloadditions (e.g., tricyclic derivatives via azepine-hydrazone rearrangements) .
- Machine Learning : Train models on existing reaction datasets to predict viable substituents (e.g., trifluoromethyl groups at C3 improve metabolic stability) .
Q. Workflow :
Simulate transition states for key steps (e.g., ring closure).
Validate with experimental kinetics (e.g., Arrhenius plots).
Iterate via feedback loops (computation → synthesis → data analysis) .
How are contradictions in biological activity data addressed for structurally similar analogs?
Advanced Research Focus
Discrepancies often arise from:
- Subtle structural variations : Compare 9-methyl vs. 9-phenyl analogs; methyl groups may enhance CNS penetration, while phenyl groups favor peripheral targets .
- Assay conditions : Standardize cytotoxicity assays (e.g., MTT vs. resazurin) to reduce variability .
Q. Resolution Strategy :
- Generate a SAR (Structure-Activity Relationship) table (Table 1) to correlate substituents with activity .
Q. Table 1. SAR for Selected Triazolodiazepines
| Substituent Position | Group | Biological Activity (IC50) | Reference |
|---|---|---|---|
| C3 | CF₃ | Anticancer: 12 µM | |
| N9 | Methyl | Antimicrobial: 8 µg/mL |
What novel synthetic routes (e.g., cycloadditions) expand triazolodiazepine diversity?
Q. Advanced Research Focus
- [3+2] Cycloaddition : React hydrazonoyl chlorides with strained azepines to form tricyclic derivatives (e.g., benzo-fused triazolodiazepines) .
- Photocatalyzed C–H activation : Introduce aryl groups at C7 using Ir(III) catalysts under blue light .
Key Insight : Rearrangement reactions (e.g., Beckmann) post-cyclization diversify the scaffold without additional protection steps .
How are quaternary salts of triazolodiazepines synthesized for improved bioavailability?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
